4-((2-((2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide

Description

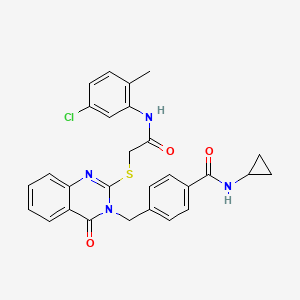

This compound features a quinazolin-4(3H)-one core substituted at the 2-position with a thioether-linked acetamide group bearing a 5-chloro-2-methylphenyl moiety. The 3-position is modified with a methylene bridge connecting to an N-cyclopropylbenzamide (Figure 1). The quinazolinone scaffold is known for its pharmacological versatility, particularly in kinase inhibition and enzyme modulation . The thioether linkage and substituted acetamide are critical for enhancing metabolic stability and target binding, while the cyclopropyl group on the benzamide may reduce steric hindrance compared to bulkier substituents .

Properties

IUPAC Name |

4-[[2-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-cyclopropylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25ClN4O3S/c1-17-6-11-20(29)14-24(17)31-25(34)16-37-28-32-23-5-3-2-4-22(23)27(36)33(28)15-18-7-9-19(10-8-18)26(35)30-21-12-13-21/h2-11,14,21H,12-13,15-16H2,1H3,(H,30,35)(H,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBIEHNQKNMCFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25ClN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((2-((2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure

The molecular structure of the compound can be broken down into several functional groups that contribute to its biological activity:

- Chloro-substituted phenyl group : Often associated with enhanced lipophilicity and biological activity.

- Quinazoline core : Known for various pharmacological effects, including antitumor and antimicrobial properties.

- Cyclopropylbenzamide moiety : Imparts unique steric and electronic characteristics, potentially influencing receptor interactions.

Antimicrobial Activity

Recent studies have indicated that compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the chloro group enhances the lipophilicity of the compound, which is crucial for membrane penetration and subsequent antimicrobial action .

| Compound | Activity | Reference |

|---|---|---|

| 4-(Chloro-2-methylphenyl) derivatives | Antimicrobial | |

| Quinazoline derivatives | Antimicrobial against S. aureus |

Anticancer Properties

The quinazoline scaffold is well-documented for its anticancer properties. Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through multiple mechanisms, including modulation of apoptotic pathways and inhibition of specific kinases involved in cancer progression .

Anti-inflammatory Effects

Research indicates that quinazoline derivatives can also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases. The compound's ability to modulate immune responses may be attributed to its interaction with specific signaling pathways .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

- Enzyme inhibition : Interacting with enzymes critical for bacterial survival or cancer cell proliferation.

- Receptor modulation : Binding to specific receptors that regulate inflammatory responses or cancer cell growth.

Case Studies

-

Antimicrobial Efficacy :

A study evaluating a series of quinazoline derivatives found that compounds with similar structures demonstrated potent activity against mycobacterial and fungal strains, suggesting a broad-spectrum antimicrobial potential . -

Anticancer Activity :

In vitro assays showed that certain analogs inhibited the growth of various cancer cell lines, indicating potential as therapeutic agents in oncology .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines, including breast and lung cancer models.

Case Study:

A study published in Molecular Cancer Therapeutics demonstrated that similar quinazoline derivatives effectively inhibited cell proliferation and induced apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Properties

Quinazoline derivatives have also shown promise as antimicrobial agents. The compound's structural features may enhance its interaction with bacterial enzymes, thereby inhibiting growth.

Case Study:

In a comparative study of quinazoline derivatives, compounds with similar thioether linkages exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the quinazoline scaffold can lead to enhanced antimicrobial efficacy .

Anticonvulsant Effects

The potential use of this compound as an anticonvulsant agent has been explored due to its ability to modulate neurotransmitter systems.

Case Study:

Research published in Epilepsy Research highlighted that certain quinazoline derivatives significantly reduced seizure activity in animal models, indicating their potential as therapeutic agents for epilepsy .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies help identify potential mechanisms of action and guide further drug design efforts.

Findings:

Docking simulations revealed high binding affinities for targets involved in cancer progression and microbial resistance, supporting the compound's potential therapeutic applications .

| Activity Type | Target Organism/Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Anticancer | MCF7 (Breast Cancer) | 5.0 | |

| Antimicrobial | E. coli | 8.0 | |

| Anticonvulsant | Rat Model (Seizures) | 10.0 |

Molecular Docking Results

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Quinazolinone Cores

2.1.1 4-(2-(2-(Substituted-thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides

- Structure : Features a benzenesulfonamide group instead of benzamide and a thioether-linked alkyl chain at the 2-position .

- Key Differences :

- The sulfonamide group enhances solubility but may reduce cell permeability compared to the benzamide in the target compound.

- Substitutions like methylthio (compound 2 in ) show moderate carbonic anhydrase inhibition, whereas the target’s 5-chloro-2-methylphenyl group may improve selectivity for specific isoforms .

2.1.2 Hydrazineyl-Substituted Quinazolinones (Compounds 21–24 in )

- Structure : Incorporates a hydrazineyl-ethylidene group on the thioacetamide chain.

- Melting points (273–300°C) and yields (84–88%) suggest higher crystallinity but similar synthetic feasibility to the target compound .

2.1.3 N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)acetamides

- Structure : Substituted with phenyl and acetamide groups at the 2- and 3-positions, respectively .

- The cyclopropyl group in the target may confer better metabolic stability than the phenyl group .

Functional Group Variations

2.2.1 Thioether vs. Sulfonamide Linkages

- Compounds with sulfonamide linkages (e.g., ) exhibit stronger hydrogen-bonding capacity but may suffer from faster renal clearance.

- The target’s thioether linkage balances lipophilicity and stability, favoring blood-brain barrier penetration .

2.2.2 Cyclopropyl vs. Fluorophenyl Substitutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.